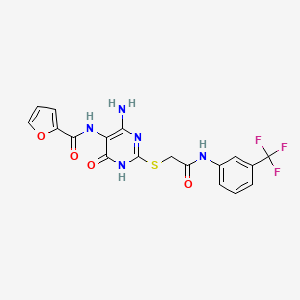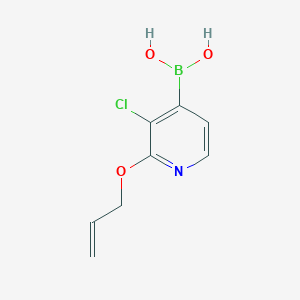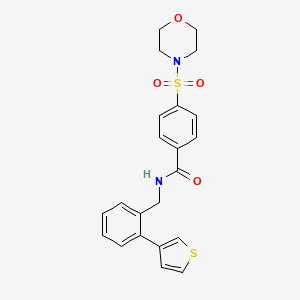
2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)ethyl 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)ethyl 4-fluorobenzoate is a synthetic organic compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound includes a naphthoquinone core, a chloro substituent, and a fluorobenzoate ester, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)ethyl 4-fluorobenzoate typically involves the following steps :
Starting Materials: The synthesis begins with 3-chloro-1,4-naphthoquinone and 4-fluorobenzoic acid.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as dichloromethane or ethanol.
Catalysts: Catalysts like triethylamine or pyridine are often used to facilitate the esterification reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)ethyl 4-fluorobenzoate undergoes various chemical reactions, including :
Oxidation: The naphthoquinone core can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the naphthoquinone moiety can yield hydroquinone derivatives.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, forming new derivatives.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)ethyl 4-fluorobenzoate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: Due to its anticancer properties, it is studied for its potential use in cancer therapy.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)ethyl 4-fluorobenzoate involves several molecular targets and pathways :
DNA Interaction: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: It inhibits key enzymes involved in cellular metabolism, such as topoisomerases and kinases.
Oxidative Stress: The compound induces oxidative stress in cells, leading to apoptosis or programmed cell death.
Comparison with Similar Compounds
2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)ethyl 4-fluorobenzoate can be compared with other naphthoquinone derivatives :
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar oxidative properties but lacking the chloro and fluorobenzoate substituents.
2-Amino-3-chloro-1,4-naphthoquinone: Similar in structure but with an amino group instead of the ester, leading to different biological activities.
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-methoxyethyl)acetamide: Another derivative with different substituents, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO4/c20-15-16(18(24)14-4-2-1-3-13(14)17(15)23)22-9-10-26-19(25)11-5-7-12(21)8-6-11/h1-8,22H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGDDBLCMCBMBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCOC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2951892.png)
![2-Cyano-N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2951895.png)
![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine;hydrochloride](/img/structure/B2951896.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2951898.png)

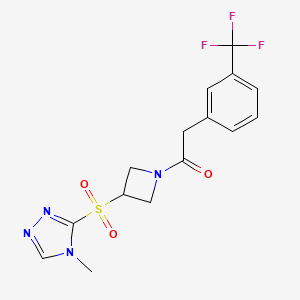
![5,6-dichloro-N-{4-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2951905.png)
![1-(4-methylphenyl)-4-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2951907.png)
![2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2951909.png)
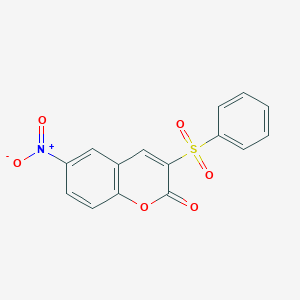
![1-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2951911.png)
